molecular formula C10H13ClN4 B2654691 (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride CAS No. 2225141-21-7

(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B2654691
CAS No.: 2225141-21-7
M. Wt: 224.69
InChI Key: QMBVMLQKYTXRLV-UHFFFAOYSA-N
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Description

“(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . It has been used in the preparation of optimized 5-membered heterocycle-linked pterins for inhibition of ricin toxin A and in the synthesis of orally bioavailable human neurokinin-1 (hNK1) antagonists .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

  • Oral Administration in Pre-Clinical Tests : The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which is similar in structure, was effective in pre-clinical tests for emesis and depression when administered orally (Harrison et al., 2001).

  • Antibacterial and Antifungal Activities : Another structurally similar compound, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

  • Use in Transfer Hydrogenation Reactions : In the field of chemistry, (4-Phenylquinazolin-2-yl)methanamine, another similar compound, was used to create N-heterocyclic ruthenium(II) complexes, which showed excellent conversions in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

  • Chiral Discrimination : The separation of a structurally related compound was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This highlights its potential use in chiral discrimination studies (Bereznitski et al., 2002).

  • Synthesis and Spectral Characterization : A structurally similar compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized and characterized by spectral and elemental analyses, demonstrating the compound's potential for various applications (Younas et al., 2014).

  • Adsorption Studies : Research on 4H-1,2,4-triazole derivatives, similar in structure, revealed their use in corrosion protection of mild steel, showing high inhibition efficiency. This suggests potential applications in material science and engineering (Bentiss et al., 2007).

  • Anticancer Agent Development : Compounds combining structural units of indole and substituted triazole, similar to the query compound, were synthesized and characterized for their potent growth inhibitory action against cancer cell lines (Panathur et al., 2013).

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a similar compound, were studied for their photocytotoxic properties. This research is significant in the development of new cancer treatments (Basu et al., 2014).

  • Corrosion Inhibition in Acidic Media : Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a structurally similar compound, demonstrated its efficiency in inhibiting acidic corrosion of mild steel, further highlighting its relevance in corrosion science (Bentiss et al., 2009).

  • Dopaminergic Activity in Anesthetized Dogs : 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally similar compounds, were synthesized and evaluated as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982).

  • Biomimetic Structures with Hydrogen Bonding : Tris(triazolyl)borate ligands, similar to the query compound, were synthesized for their potential in biomimetic chemistry, demonstrating the capability for hydrogen bonding and improved solubility in hydrophilic solvents (Gardner et al., 2008).

Safety and Hazards

“(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of “(4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride” and similar compounds involve the design and development of more selective and potent anticancer molecules . The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for this purpose .

Properties

IUPAC Name

[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBVMLQKYTXRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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